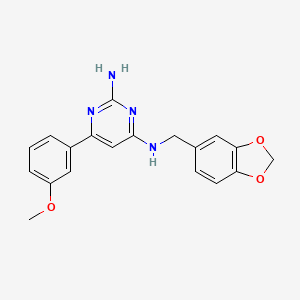

N4-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine

Vue d'ensemble

Description

Cell-permeable Wnt signaling activator. Induces β-catenin and TCF-dependent transcriptional activity (EC50 = 0.7 μM). Activates Wnt without inhibiting GSK-3β. Shows developmental effects in vivo.

Wnt Agonist I is a cell-permeable activator of Wnt signaling that does not inhibit GSK3β (IC50 > 60 µM). It induces nuclear accumulation of β-catenin, increasing transcriptional activity driven by TCF (EC50 = 700 nM) and altering embryonic development. Wnt Agonist I is effective in vivo, decreasing tissue damage and improving renal function after ischemia-reperfusion in rats.

BML-284, also known as AMBMP and Wnt agonist 1, is a potent and selective activator of Wnt signaling. It enhances beta-catenin and increases transcript and protein levels of p-gp.

Applications De Recherche Scientifique

Activation of Wnt/β-Catenin Signaling

BML-284 is a Wnt agonist that activates Wnt signaling in cellular assays and a Xenopus model . It induces β-catenin and TCF-dependent transcriptional activity in a dose-dependent manner . This activation occurs in a GSK-3β independent manner .

Role in Palatogenesis

BML-284 has been used in research related to palatogenesis. In a study, it was found that FGF9 promotes HAS2 expression via the Wnt/β-catenin/TCF7L2 pathway with TCF7L2 activating transcription of Has2 in the palate . BML-284, being a TCF-dependent activator of canonical Wnt signaling, enhances the transcription activity .

Role in Adipocyte Dedifferentiation

BML-284 has been found to play a role in adipocyte dedifferentiation. A study showed that hypertonicity prompts the adipocytes to release mitochondrial extracellular vesicles (MEVs), which in turn enhances the secretion of TNF-α as a pro-inflammatory cytokine during the stress response . Importantly, TNF-α is essential for the activation of the Wnt/β-catenin signaling that drives adipocyte dedifferentiation . BML-284, as an agonist of β-catenin, could efficiently induce adipocyte dedifferentiation .

Potential Strategy for Regenerative Medicine

Direct activation of Wnt/β-catenin signaling by BML-284 could efficiently induce adipocyte differentiation while circumventing the apoptotic effect of hypertonic treatment . This suggests that BML-284 could be a potential strategy for regenerative medicine applications .

Mécanisme D'action

BML-284, also known as N4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine or Wnt Agonist, is a potent and cell-permeable activator of the Wnt signaling pathway . This compound has been the subject of numerous studies due to its potential therapeutic applications.

Target of Action

The primary target of BML-284 is the Wnt signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration, making it a key player in embryonic development and tissue homeostasis .

Mode of Action

BML-284 acts by inducing TCF-dependent transcriptional activity . It activates the Wnt signaling pathway without inhibiting GSK-3β . The EC50 of BML-284, which represents the concentration of the compound that gives half-maximal response, is greater than 700 nM .

Biochemical Pathways

Upon activation of the Wnt signaling pathway, BML-284 leads to the accumulation of β-catenin in the cytoplasm . This β-catenin then translocates to the nucleus, where it interacts with TCF/LEF transcription factors to regulate the expression of Wnt-responsive genes .

Pharmacokinetics

It is known to be soluble in dmso and ethanol, suggesting that it may have good bioavailability .

Result of Action

The activation of the Wnt signaling pathway by BML-284 can lead to various cellular effects, depending on the context. For instance, it can promote cell proliferation and migration, and inhibit cell differentiation .

Action Environment

The action of BML-284 can be influenced by various environmental factors. For example, the presence of other signaling molecules, the cellular context, and the physiological state of the organism can all affect the efficacy and stability of BML-284 .

Propriétés

IUPAC Name |

4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16/h2-9H,10-11H2,1H3,(H3,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABQUVYDAXWUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401339563 | |

| Record name | N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401339563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine | |

CAS RN |

853220-52-7 | |

| Record name | N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401339563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

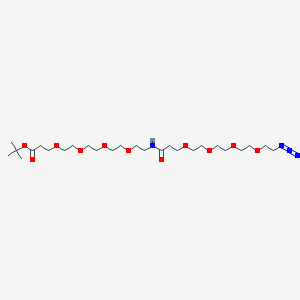

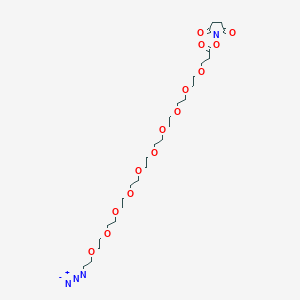

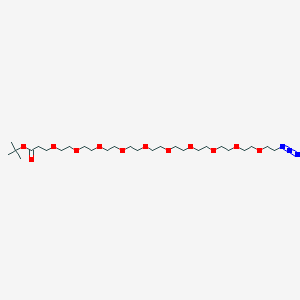

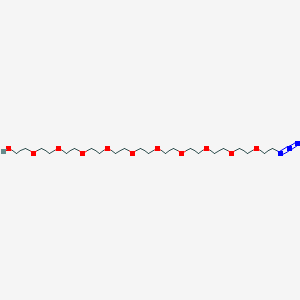

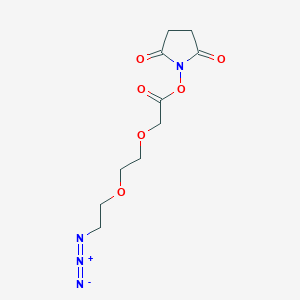

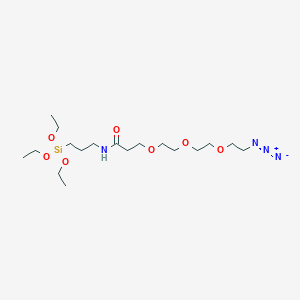

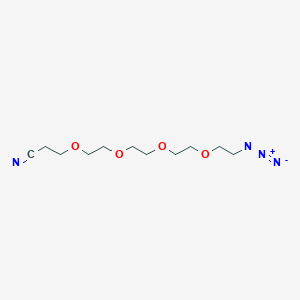

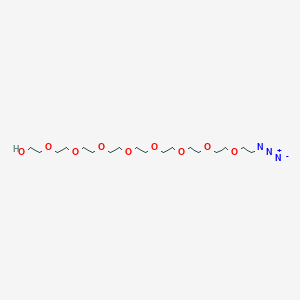

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.